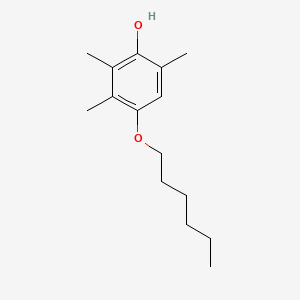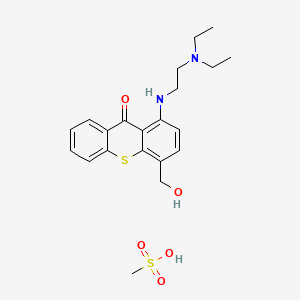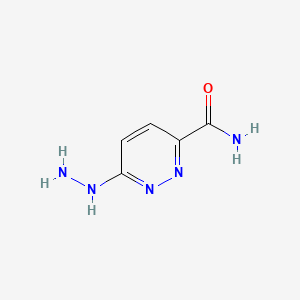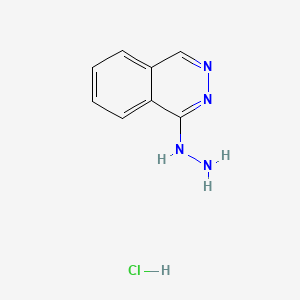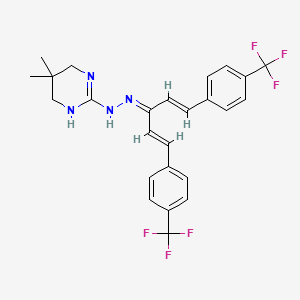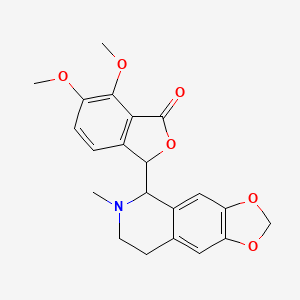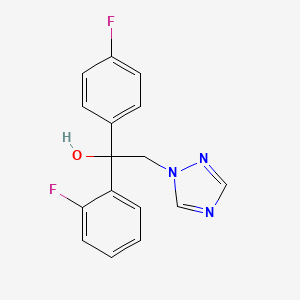
Flutriafol
Vue d'ensemble
Description
Flutriafol est un fongicide systémique appartenant à la classe des triazoles. Il est largement utilisé en agriculture pour lutter contre diverses maladies fongiques dans les cultures telles que les céréales, le soja et les pommes. This compound agit en inhibant la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques, ce qui perturbe la synthèse de la paroi cellulaire et entraîne la mort des cellules fongiques .
Applications De Recherche Scientifique
Flutriafol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of triazole fungicides.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential use in controlling fungal infections in plants.
Medicine: Explored for its potential antifungal properties in treating human fungal infections.
Industry: Utilized in the agricultural industry to protect crops from fungal diseases, thereby increasing yield and quality .
Mécanisme D'action
Target of Action
Flutriafol, a systemic fungicide belonging to the triazole class, primarily targets the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of ergosterol, which disrupts the synthesis of the fungal cell wall . This interaction results in the death of the fungus, thereby preventing the spread of fungal diseases in crops .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Pharmacokinetics
This compound is rapidly and extensively absorbed following oral administration . It is widely distributed, with the highest levels of radioactivity associated with red blood cells . This compound is extensively metabolized, with the initial stage of metabolism involving the oxidation of the 2-fluorophenyl ring, followed by conjugation . Excretion is predominantly within 24 hours, with similar amounts of radiolabel present in the urine and feces . Biliary excretion is extensive, with evidence for enterohepatic circulation .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the fungal cell wall synthesis, leading to the death of the fungus . In mammals, the red blood cell and liver have been identified as targets of this compound toxicity .
Action Environment
This compound is very stable in soil and the aquatic environment . It exhibits medium to high mobility in soil, which may lead to potential groundwater contamination .
Safety and Hazards
Flutriafol is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Orientations Futures
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flutriafol change over time. The compound exhibits stability under various conditions, with a half-life of approximately 17 days in soil. Over time, this compound undergoes degradation, leading to the formation of several metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can have varying levels of toxicity, with some being more toxic than the parent compound. Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de flutriafol implique un processus en plusieurs étapes. Une méthode courante comprend la réaction du 1-(2-fluorophényl)-1-(4-fluorophényl) époxyéthane avec le 1,2,4-triazole en présence d'une base solide et d'un solvant polaire. Un catalyseur de transfert de phase est utilisé pour faciliter la réaction, ce qui donne le produit brut de this compound. Ce produit brut est ensuite purifié par une série d'étapes comprenant un nettoyage acide, un lavage à l'eau, une stratification et une cristallisation pour atteindre une pureté supérieure à 95 % .
Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l'utilisation de réactifs de Grignard. Le processus commence par la réaction de bromofluorobenzène adjacente et de métal magnésium dans un solvant éthéré pour générer le réactif de Grignard. Ce réactif subit ensuite une acylation avec du chlorure de fluorobenzoyl méthyle, suivie d'une condensation avec du 1,2,4-triazole sodique pour produire le produit brut de this compound. Le produit final est obtenu après les étapes de purification .
Analyse Des Réactions Chimiques
Types de Réactions : Flutriafol subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Substitution : this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles forts comme l'hydroxyde de sodium sont souvent utilisés.
Principaux Produits :
Oxydation : Dérivés de this compound hydroxylés.
Réduction : Formes réduites de this compound.
Substitution : Composés de this compound substitués avec des groupes fonctionnels modifiés
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes des fongicides triazoles.
Biologie : Investigations sur ses effets sur la synthèse de la paroi cellulaire fongique et son utilisation potentielle pour lutter contre les infections fongiques chez les plantes.
Médecine : Exploration de ses propriétés antifongiques potentielles dans le traitement des infections fongiques humaines.
Industrie : Utilisé dans l'industrie agricole pour protéger les cultures contre les maladies fongiques, augmentant ainsi le rendement et la qualité .
5. Mécanisme d'Action
This compound exerce ses effets en inhibant l'enzyme C14-déméthylase, une enzyme du cytochrome P450 fongique impliquée dans la biosynthèse de l'ergostérol. L'ergostérol est essentiel pour maintenir l'intégrité et la fonctionnalité des membranes cellulaires fongiques. En inhibant cette enzyme, this compound perturbe la production d'ergostérol, entraînant l'accumulation d'intermédiaires stéroïdes toxiques et provoquant finalement la mort cellulaire .
Comparaison Avec Des Composés Similaires
Flutriafol fait partie de la classe des fongicides triazoles, qui comprend d'autres composés tels que le propiconazole et le triadimefon. Comparé à ces composés, this compound a une structure chimique unique qui lui confère des propriétés distinctes :
Propiconazole : Mode d'action similaire mais structure chimique différente, conduisant à des variations d'efficacité et de spectre d'activité.
Triadimefon : Inhibe également la biosynthèse de l'ergostérol mais présente une pharmacocinétique et une persistance environnementale différentes.
Unicité : La structure unique de this compound lui permet d'être efficace contre un éventail plus large d'agents pathogènes fongiques et lui confère une activité résiduelle plus longue par rapport à certains autres fongicides triazoles .
Liste des Composés Similaires :
- Propiconazole
- Triadimefon
- Tebuconazole
- Difénoconazole
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUCHKBSVLQQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040727 | |
| Record name | Flutriafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76674-21-0 | |
| Record name | Flutriafol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutriafol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutriafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTRIAFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flutriafol work?
A1: this compound inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, , ] Disrupting ergosterol biosynthesis compromises membrane integrity and ultimately inhibits fungal growth. [, , ]
Q2: Does this compound affect deoxynivalenol (DON) production in fungi?
A2: Research shows that this compound can influence DON production in Fusarium graminearum, but the effect depends on environmental factors like water activity (αw). [] At low αw (0.97), this compound generally reduces DON production, while at higher αw (0.99), it can stimulate DON biosynthesis. [] The specific enantiomer of this compound also plays a role, with R-(-)-flutriafol demonstrating stronger effects compared to S-(+)-flutriafol. []
Q3: Can this compound impact dopamine release in the brain?
A3: Studies in rats show that this compound can induce dopamine release in the striatum, a brain region involved in movement and reward. [] This effect appears to be mediated, at least partially, by the overstimulation of NMDA receptors and potential nitric oxide production. [] Antagonists of NMDA and AMPA/kainate receptors, along with nitric oxide synthase inhibitors, have been shown to protect against this compound-induced dopamine release. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H13ClF3N3O, and its molecular weight is 341.7 g/mol. You can find more detailed information about its chemical structure and properties from reputable chemical databases like PubChem or ChemSpider.
Q5: How does the presence of mineral oil in the spray solution affect this compound application?
A5: Adding mineral oil to this compound spray solutions improves the fungicide's adhesion and absorption by plants. [] This is likely due to changes in droplet spectrum, with mineral oil promoting larger droplet sizes and greater uniformity, reducing the loss of smaller droplets. [] The result is enhanced efficacy and potentially reduced fungicide runoff. []
Q6: Is this compound used as a catalyst in chemical reactions?
A6: this compound is primarily employed as a fungicide and does not possess inherent catalytic properties. Its primary mode of action involves the inhibition of an enzymatic reaction (sterol 14α-demethylase) rather than catalysis.
Q7: Have computational methods been used to study this compound?
A7: While specific details on QSAR models are limited in the provided research, computational chemistry techniques could potentially be employed to investigate the structure-activity relationship of this compound and design novel fungicidal compounds. [] These approaches can offer insights into the binding affinity of this compound to its target enzyme and predict the activity of structurally modified derivatives. []
Q8: How does the stereochemistry of this compound affect its activity?
A8: this compound exhibits enantioselectivity, with the R-(-)-enantiomer generally displaying greater fungicidal activity compared to the S-(+)-enantiomer. [, ] This difference in activity is evident in both growth inhibition and DON production studies in fungi. [, ] Understanding these stereochemical influences is crucial for developing more potent and targeted fungicides. [, ]
Q9: What is the impact of different this compound formulations on its removal by rain?
A9: Formulations of this compound influence its rainfastness. [] The addition of mineral oil to the spray solution significantly reduces fungicide removal by rainfall compared to formulations without oil. [] This highlights the importance of formulation development in maximizing fungicide efficacy and minimizing environmental impact. []
Q10: Are there established maximum residue limits (MRLs) for this compound in food crops?
A10: Yes, MRLs for this compound vary between countries and regulatory bodies. For instance, the Codex Alimentarius (CAC), Japan, Europe, and America have set MRLs of 0.50 mg/kg, 0.15 mg/kg, 0.50 mg/kg, and 2.20 mg/kg, respectively, for this compound in wheat grain. [] Adhering to these MRLs is essential to ensure food safety and prevent potential health risks associated with pesticide residues. []
Q11: How is this compound metabolized in animals?
A11: In rabbits, this compound exhibits stereoselective pharmacokinetics. [] The R-enantiomer displays a shorter distribution half-life but a longer elimination half-life than the S-enantiomer. [] Furthermore, female rabbits show a higher clearance for both enantiomers compared to males. [] These findings underscore the importance of considering species and sex differences in the metabolism and disposition of this compound. []
Q12: How effective is this compound in controlling vascular streak dieback (VSD) in cocoa?
A12: this compound has demonstrated efficacy in controlling VSD in cocoa. [] Both prophylactic and curative effects have been observed, with soil drench applications providing excellent control in nursery settings and promising results in field trials. [] The systemic nature of this compound allows for prolonged protection of cocoa plants against VSD. []
Q13: Has resistance to this compound been observed in plant pathogens?
A13: Yes, studies have reported the development of resistance to this compound in certain plant pathogens. For example, isolates of Cercospora beticola, the causal agent of sugar beet leaf spot disease, have shown reduced sensitivity to this compound after prolonged exposure to DMI fungicides. [, , ] This resistance appears to be a stable, genetically controlled trait, and cross-resistance with other DMI fungicides, like difenoconazole, has been observed. []
Q14: What analytical techniques are used to measure this compound?
A15: Various analytical methods are employed to detect and quantify this compound in different matrices. These include: * High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for determining this compound residues in crops like wheat and soil. [] * Liquid chromatography with tandem mass spectrometry (LC-MS/MS): This method, coupled with ultrasound-assisted extraction, has been utilized to analyze this compound residues in tobacco and soil. [] * Gas chromatography with nitrogen-phosphorus detector (GC-NPD): This approach has been employed for quantifying this compound residues in paddy (rice) samples. [] * Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS): This green analytical technique offers a rapid and sensitive method for separating and quantifying this compound enantiomers in various matrices, including vegetables, fruits, and soil. []
Q15: How does the solubility of this compound in different media impact its efficacy?
A17: While specific data on dissolution rates are not provided in the research, it is essential to consider that the solubility of this compound in different media, such as water or organic solvents, can influence its bioavailability and subsequent activity. [] Formulations are often designed to improve the solubility and dispersion of this compound, thereby enhancing its uptake and effectiveness. []
Q16: How are analytical methods for this compound validated?
A18: Analytical methods used to measure this compound undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] These validation parameters are crucial for generating trustworthy data in residue analysis and environmental monitoring. []
Q17: How does this compound interact with non-target organisms in the environment?
A19: As with any pesticide, the impact of this compound on non-target organisms, including beneficial insects and soil microbes, requires careful assessment. [, ] Understanding its potential ecotoxicological effects is crucial for developing sustainable pest management strategies and minimizing any adverse effects on the environment. [, ]
Q18: What are some alternatives to this compound for disease control?
A20: Several alternative fungicides with different modes of action are available for managing plant diseases, offering options for resistance management and potentially reducing reliance on any single active ingredient. [] Examples include:
- Strobilurins (e.g., azoxystrobin): Inhibit mitochondrial respiration in fungi. [, ]
- Succinate dehydrogenase inhibitors (SDHIs; e.g., bixafen): Block energy production in fungal cells. [, ]
- Copper-based fungicides: Disrupt fungal enzyme activity and cell membrane function. []
- Biological control agents (e.g., Trichoderma spp.): Compete with pathogens and promote plant health. [, ]
Q19: How should this compound waste be managed?
A21: Proper waste management practices are crucial for minimizing the environmental impact of pesticides like this compound. [] It is essential to follow the guidelines provided on the product label and by relevant authorities for the disposal of pesticide containers, unused product, and washings. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

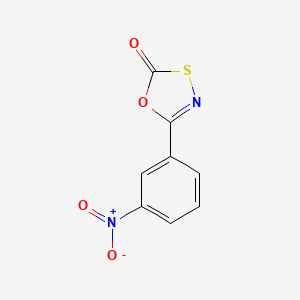
![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
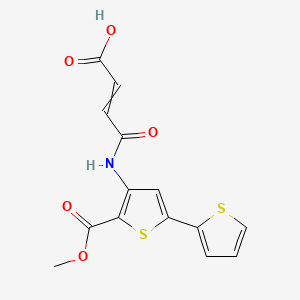
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)

